molecular formula C8H6N4O3 B11893255 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 80360-06-1

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11893255
CAS No.: 80360-06-1
M. Wt: 206.16 g/mol
InChI Key: GSYJCNZZTCXAKQ-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes:

  • Amino group at position 2.
  • Oxo group at position 3.
  • Carboxylic acid moiety at position 4.

This compound is of pharmacological interest due to its structural similarity to purine bases, enabling interactions with biological targets. Studies highlight its anti-inflammatory and analgesic properties, as demonstrated in pyrido[2,3-d]pyrimidine derivatives . Synthetic routes, such as one-pot three-component reactions, are commonly employed for its preparation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80360-06-1

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c9-8-11-5-4(6(13)12-8)1-3(2-10-5)7(14)15/h1-2H,(H,14,15)(H3,9,10,11,12,13)

InChI Key

GSYJCNZZTCXAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Triformylmethane Intermediate Route

A foundational method involves the condensation of bromoacetic acid with N,N-dimethylformamide (DMF) and phosphorus oxychloride to generate a triformylmethane derivative. This intermediate reacts with 2,4-diaminopyrimidin-6(1H)-one in aqueous reflux conditions, yielding 2-amino-4(3H)-oxopyridopyrimidine-6-carboxaldehyde. Subsequent oxidation of the aldehyde moiety using potassium permanganate or similar agents produces the target carboxylic acid derivative. Key advantages include high purity and scalability, though the multi-step process necessitates rigorous purification.

Reaction Conditions

  • Reagents: Bromoacetic acid, DMF, PCl₃, 2,4-diaminopyrimidin-6(1H)-one

  • Temperature: Reflux (100–110°C)

  • Solvent: Water

  • Yield: Moderate (60–70%)

Structural confirmation via derivatization (e.g., 2,4-dinitrophenylhydrazone formation) and spectroscopic analysis (IR, NMR) ensures fidelity to the target compound.

Microwave-Assisted One-Pot Synthesis

Three-Component Reaction Under Microwave Irradiation

A streamlined one-pot synthesis employs 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation. This method leverages domino Knoevenagel-Michael-cyclization reactions, achieving completion in 5–10 minutes at 120°C. For example, combining 4(6)-aminouracil with benzaldehyde and malononitrile in DMF under 250 W microwave power yields 7-amino-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, which is hydrolyzed to the carboxylic acid.

Optimization Parameters

  • Catalyst: None required

  • Solvent: DMF

  • Reaction Time: 5–10 minutes

  • Yield: 82–95%

Microwave irradiation enhances reaction kinetics by promoting uniform heating, reducing side products, and improving atom economy.

Catalytic Aqueous Phase Synthesis

Diammonium Hydrogen Phosphate (DAHP)-Mediated Condensation

An eco-friendly alternative utilizes DAHP (10 mol%) in aqueous ethanol to catalyze the same three-component reaction. Refluxing equimolar amounts of 4(6)-aminouracil, malononitrile, and aldehydes for 2 hours achieves comparable yields (85–92%) to microwave methods. This approach eliminates organic solvents, aligning with green chemistry principles.

Key Advantages

  • Solvent: Water/ethanol (2:1 v/v)

  • Catalyst: DAHP (low cost, non-toxic)

  • Work-up: Simple filtration and washing

Oxidation and Functionalization Strategies

Sulfoxide Intermediate Route

Patent literature describes the oxidation of methylthio groups at the C-2 position using m-chloroperbenzoic acid (m-CPBA) to form sulfoxide intermediates, which undergo nucleophilic substitution with amines. While originally applied to 8-cyclopropyl derivatives, this method adapts to the target compound by substituting C-2 thioethers with amino groups.

Critical Steps

  • Oxidation: m-CPBA in dichloromethane (0–5°C)

  • Amination: Primary amines in polar aprotic solvents

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)TimeEnvironmental Impact
Classical CondensationAqueous reflux60–706–8 hoursModerate
Microwave-AssistedDMF, 120°C, 250 W82–955–10 minLow
DAHP-CatalyzedAqueous ethanol, reflux85–922 hoursLow
Sulfoxide Functionalizationm-CPBA, CH₂Cl₂70–754–6 hoursHigh

Mechanistic Insights and Byproduct Management

Reaction Pathways

The one-pot methods proceed via sequential Knoevenagel condensation (aldehyde + malononitrile), Michael addition (to aminouracil), and cyclodehydration. Side products arise from over-condensation or incomplete cyclization, mitigated by stoichiometric control and catalytic DAHP.

Purification Techniques

Recrystallization from boiling water or ethanol-water mixtures effectively removes unreacted starting materials. Chromatography is rarely required due to high selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the pyridine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products: The products of these reactions can vary widely, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, exhibit significant biological activity against various cancer types. A study demonstrated that compounds with substitutions at the C4 position showed high activity against tyrosine kinases associated with solid tumors such as lung and pancreatic cancers . The compound's mechanism involves targeting overexpressed proteins in these cancers, making it a candidate for further development as a therapeutic agent.

Anti-inflammatory Effects

In vitro studies have shown that certain pyrimidine derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For instance, compounds related to the pyrido[2,3-d]pyrimidine structure demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a potential role for this compound in treating inflammatory conditions.

Synthesis Methodologies

The synthesis of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine derivatives has been explored through various chemical pathways. A general synthetic methodology involves:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or proteins, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its fused-ring system and substituents. Below is a comparative analysis with key analogues:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Synthesis Method
2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (Target) Pyrido[2,3-d]pyrimidine 2-Amino, 4-oxo, 6-carboxylic acid 206.17 Anti-inflammatory, Analgesic One-pot three-component reaction
2-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidine-7-carboxylic acid Thieno[2,3-d]pyrimidine 2-Ethyl, 4-oxo, 7-carboxylic acid 274.29 Not specified Not reported
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine 4-Chloro, 7-phenylsulfonyl, 6-carboxylic acid 337.74 Not specified Commercial synthesis (AldrichCPR)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine (non-fused) 2-Chloro, 6-methyl, 4-carboxylic acid 190.59 Industrial applications Standard pyrimidine synthesis
Key Observations:

Core Structure Impact: The pyrido[2,3-d]pyrimidine core (Target) enables π-π stacking with biological targets, enhancing binding affinity compared to non-fused pyrimidines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) . Thieno[2,3-d]pyrimidine derivatives exhibit reduced solubility due to sulfur’s hydrophobicity, limiting their pharmacokinetic profiles compared to the target compound .

Substituent Effects: The 2-amino group in the target compound facilitates hydrogen bonding with enzymes (e.g., cyclooxygenase), contributing to anti-inflammatory activity .

Pharmacological Activity

  • Anti-inflammatory Activity: The target compound’s pyrido[2,3-d]pyrimidine scaffold shows superior activity compared to thieno analogues, likely due to enhanced electronic interactions with inflammatory mediators .
  • Analgesic Efficacy: Substitution at position 2 (amino group) is critical for activity, as ethyl or chloro substituents in analogues diminish potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, and how can computational methods enhance efficiency?

  • Methodological Answer : Traditional synthesis relies on stepwise condensation of pyrimidine precursors with carboxylic acid derivatives. However, integrating computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines density functional theory (DFT) simulations with high-throughput screening to identify optimal reaction conditions . Experimental validation via NMR and mass spectrometry is critical, as demonstrated in Taylor et al. (1983), where intermediates were characterized at each step .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can resolve aromatic protons and carbonyl groups in the pyridopyrimidine core.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C8_8H6_6N4_4O2_2, MW 190.16 g/mol) .
  • HPLC-PDA : Validates purity (>95%) and detects UV-active impurities (λ~260–280 nm).
  • FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm1^{-1}, NH2_2 at ~3400 cm1^{-1}) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • pH Variation : Dissolve the compound in buffered solutions (pH 2–9) and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stress : Incubate solid samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing for decomposition products.
  • Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light.

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. no activity) be resolved?

  • Methodological Answer : Cross-validate findings using:

  • Dose-Response Assays : Test across multiple concentrations (e.g., 0.1–100 µM) in standardized microbial models (e.g., E. coli, S. aureus).
  • Structural Analog Comparison : Compare with derivatives (e.g., thieno[2,3-d]pyrimidine analogs) to isolate critical functional groups .
  • Computational Docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., dihydrofolate reductase), identifying steric or electronic mismatches .

Q. What reactor design principles apply to scaling up synthesis while minimizing byproduct formation?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • In-Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Metabolomics : Use LC-MS/MS to identify metabolites in treated cell lines.
  • CRISPR-Cas9 Knockout Models : Validate target engagement by deleting putative enzyme targets (e.g., folate pathway genes).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with purified proteins .

Q. What strategies mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Compliance : Use nitrile gloves, lab coats, and fume hoods per OSHA guidelines.
  • Waste Management : Neutralize acidic/basic byproducts before disposal.
  • Emergency Protocols : Follow MedChemExpress recommendations for spills (e.g., absorb with vermiculite, avoid skin contact) .

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